7-(Trifluoromethoxy)chroman-4-one
Overview
Description
7-(Trifluoromethoxy)chroman-4-one is a chemical compound that belongs to the class of chroman-4-one derivatives. These compounds are known for their significant biological and pharmaceutical activities. The chroman-4-one skeleton is a remarkable structural system that belongs to oxygen-containing heterocycles and constitutes a major building block in a large class of medicinal compounds .
Mechanism of Action
Target of Action
Chroman-4-one derivatives, a class to which this compound belongs, have been found to exhibit a broad spectrum of significant biological and pharmaceutical activities . They have been reported to show various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, and more .
Mode of Action
Some chroman-4-one analogs have displayed antiparasitic activity by targeting pteridine reductase-1 . More research is needed to elucidate the specific interactions of 7-(Trifluoromethoxy)chroman-4-one with its targets.
Biochemical Pathways
Chroman-4-one derivatives have been associated with diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Chroman-4-one derivatives have been associated with a wide range of pharmacological activities , suggesting that they may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic methods have been developed for the preparation of chroman-4-one derivatives. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .
Industrial Production Methods: Industrial production methods for 7-(Trifluoromethoxy)chroman-4-one are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethoxy)chroman-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize chroman-4-one derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce chroman-4-one derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of chroman-4-one derivatives can lead to the formation of chromone derivatives, while reduction can yield chromanol derivatives .
Scientific Research Applications
7-(Trifluoromethoxy)chroman-4-one has a wide range of scientific research applications due to its unique chemical structure and biological activities.
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its trifluoromethoxy group imparts unique electronic properties that can be exploited in various chemical reactions .
Biology and Medicine: In biology and medicine, this compound derivatives have been studied for their potential as anticancer, antiviral, and anti-inflammatory agents. They have shown significant activity against various biological targets, making them promising candidates for drug development .
Industry: In the industrial sector, these compounds are used in the development of new materials with unique properties. The trifluoromethoxy group enhances the stability and reactivity of the compounds, making them useful in various industrial applications .
Comparison with Similar Compounds
Chroman-4-one: The parent compound of 7-(Trifluoromethoxy)chroman-4-one, which lacks the trifluoromethoxy group.
Flavanone: A similar compound with a different substitution pattern on the chroman-4-one skeleton.
Isoflavone: Another related compound with a different structural arrangement.
Uniqueness: this compound is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, reactivity, and biological activity compared to its analogs .
Biological Activity
7-(Trifluoromethoxy)chroman-4-one is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesized derivatives, biological evaluations, and mechanisms of action related to this compound, emphasizing its cytotoxic effects against various cancer cell lines.
This compound is characterized by the presence of a trifluoromethoxy group, which significantly influences its biological activity. The compound's structure can be represented as follows:
Synthesis and Derivatives
Recent studies have focused on synthesizing derivatives of chroman-4-one to explore their biological activities. The synthesis typically involves reactions between chromone precursors and various functional groups to enhance specific properties, such as cytotoxicity and selectivity towards cancer cells .
Cytotoxicity Studies
A comprehensive evaluation of the cytotoxic effects of this compound and its derivatives was conducted using the MTT assay against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- HepG2 (liver cancer)
The results indicated that certain derivatives exhibited significant cytotoxicity, with some compounds showing IC50 values lower than that of the standard drug doxorubicin. For instance, compounds such as 14b , 17 , and 19 displayed potent activity against MCF-7 cells, achieving cell death percentages ranging from 100% to 65.2% .
Table 1: Cytotoxic Activity of Compounds Against MCF-7 Cells
Compound | IC50 (µg/mL) | % Cell Death |
---|---|---|
Doxorubicin | 37.6 | 100 |
14b | 18.6 | 85 |
17 | 29.2 | 75 |
19 | 35.1 | 65 |
The mechanisms underlying the cytotoxic effects were investigated through various assays:
- DNA Fragmentation Assay : This assay demonstrated that treatment with compounds like 14b resulted in significant DNA fragmentation in MCF-7 cells, indicating apoptosis induction. The fragmentation rates were significantly higher than those observed in untreated controls (P < 0.01) .
- mRNA Expression Analysis : The expression levels of key apoptotic markers such as P53 and BAX were upregulated, while anti-apoptotic markers like BCL2 and CDK4 were downregulated in treated cells compared to controls. This suggests that these compounds may activate apoptotic pathways effectively .
Table 2: mRNA Expression Changes in MCF-7 Cells
Gene | Control Expression | Treated Expression |
---|---|---|
P53 | Low | High |
BAX | Low | High |
BCL2 | High | Low |
CDK4 | High | Low |
Case Studies
Several case studies have highlighted the effectiveness of chromanone derivatives in preclinical settings:
- A study demonstrated that specific derivatives showed higher tumor specificity compared to doxorubicin and other standard chemotherapeutics . The introduction of methoxy groups at strategic positions was found to enhance this specificity.
- Another investigation into the structure-activity relationship (SAR) indicated that modifications such as trifluoromethoxy groups significantly impacted the biological efficacy against various cancer cell lines .
Properties
IUPAC Name |
7-(trifluoromethoxy)-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)16-6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVOVSJXNSHPBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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